2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3O. It is a derivative of benzoxazole, which is known for its diverse applications in medicinal chemistry and material science. The presence of fluorine and nitrile groups in its structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated nitriles. One common method includes the reaction of 2-aminophenol with 2-fluorobenzonitrile under basic conditions, often using a catalyst such as zinc oxide (ZnO) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.
Oxidation products: Nitro derivatives or quinones.
Reduction products: Amines or hydroxylamines.
Scientific Research Applications
2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the nitrile group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzoxazole-5-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Fluoro-1,3-benzoxazole-5-carbonitrile: Lacks the amino group, affecting its ability to participate in certain reactions.
2-Amino-6-chloro-1,3-benzoxazole-5-carbonitrile: Chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O/c9-5-2-7-6(1-4(5)3-10)12-8(11)13-7/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYAXEPBTUFVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(O2)N)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.